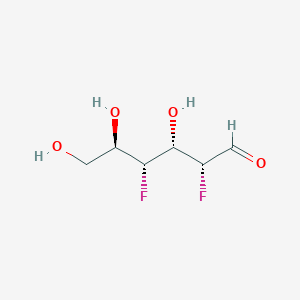
6-phenyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride
Übersicht
Beschreibung
6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is a chemical compound with the molecular formula C15H16ClNO . Its molecular weight is 261.75 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 6-phenyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride are not fully available. The molecular weight is 261.75 . Other properties such as density, boiling point, melting point, and flash point are not specified .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
- Scientific Field: Biomedical and Pharmaceutical Sciences
- Application Summary: Benzopyran-4-ones have been found to have cytotoxic effects against multi-drug resistant cancer cell lines . They have been combined with isoxazoles to create hybrid compounds that have been tested against a panel of six cancer cell lines and two normal cell lines .
- Methods of Application: The compounds were synthesized and their antiproliferative activity was explored against the cancer cell lines . The compounds were also tested for their cytotoxicity against normal cell lines .
- Results: Compounds displayed significant antiproliferative activities against all the cancer cell lines tested, with IC50 values in the range of 5.2–22.2 μM against MDA-MB-231 cancer cells . They were minimally cytotoxic to the HEK-293 and LLC-PK1 normal cell lines .
Antimicrobial and Antiviral Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: The 1,2,4-benzothiadiazine-1,1-dioxide ring, which is structurally similar to benzopyran-4-one, has been found to have antimicrobial and antiviral activities .
- Methods of Application: Various functional groups are attached to the ring to enhance its activity . The compounds are then tested for their antimicrobial and antiviral activities .
- Results: The compounds have shown promising results in combating various microbial and viral infections .
EGFR Kinase Inhibition
- Scientific Field: Medicinal Chemistry
- Application Summary: Certain compounds have been found to inhibit EGFR kinase, which is often overexpressed in various types of cancer .
- Methods of Application: The compounds are synthesized and their inhibitory activity against EGFR kinase is tested .
- Results: One compound was found to inhibit EGFR kinase at a concentration of 2.05µM. It also showed potent antiproliferative results against A549 cancer cell line with an IC50 = 5.6 µM .
Synthesis of Tetrahydropyranylated Products
- Scientific Field: Organic Chemistry
- Application Summary: 3,4-Dihydro-2H-pyran, which is structurally similar to benzopyran-4-one, can be used to synthesize tetrahydropyranylated products .
- Methods of Application: The compound is reacted with alcohols in the presence of phenolsulfonic acid-formaldehyde resin catalyst .
- Results: This reaction results in the formation of tetrahydropyran derivatives .
Antihypertensive and Antidiabetic Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: The 1,2,4-benzothiadiazine-1,1-dioxide ring, which is structurally similar to benzopyran-4-one, has been found to have antihypertensive and antidiabetic activities .
- Methods of Application: Various functional groups are attached to the ring to enhance its activity . The compounds are then tested for their antihypertensive and antidiabetic activities .
- Results: The compounds have shown promising results in combating hypertension and diabetes .
KATP Channel Activators and AMPA Receptor Modulators
Eigenschaften
IUPAC Name |
6-phenyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO.ClH/c16-14-8-9-17-15-7-6-12(10-13(14)15)11-4-2-1-3-5-11;/h1-7,10,14H,8-9,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBKTMFPTBPUSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=C(C=C2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-phenyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride | |
CAS RN |
191608-31-8 | |
| Record name | 6-phenyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-[(4-Methylpyridin-2-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1452498.png)

![methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine](/img/structure/B1452500.png)